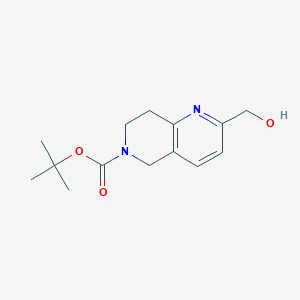

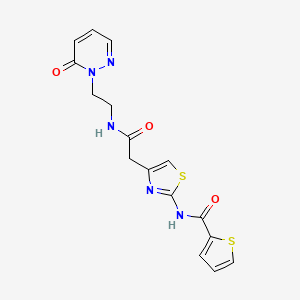

tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to ensure the desired stereochemistry and functional group protection. For instance, the synthesis of a related piperidine derivative is reported to start from Garner's aldehyde and involves diastereoselective nucleophilic addition and intramolecular cyclization . Similarly, the synthesis of a naphthyridine derivative involved thermal treatment, dehydrogenation, and reductive debenzylation steps . These methods could potentially be adapted for the synthesis of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography or NMR spectroscopy. For example, the structure of a benzoquinone imine derivative was studied as a model for thermo- and photochromic compounds, revealing a nonplanar "boat" configuration . The molecular structure of a piperidine derivative was determined to exist in a chair conformation in the solid state . These techniques could be used to elucidate the molecular structure of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Chemical Reactions Analysis

The reactivity of related compounds includes lithiation and subsequent reactions with various electrophiles to yield α-substituted esters . The iodolactamization reaction was a key step in synthesizing a cyclohexylcarbamate derivative, which could be relevant for constructing similar cyclic structures . Understanding these reactions can provide a basis for predicting the reactivity of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can significantly affect the solubility and steric hindrance of a molecule . The oxidation of tert-butyl-substituted naphthols and the subsequent structural modifications have been studied, which could inform the stability and reactivity of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate .

Scientific Research Applications

Environmental Impact and Decomposition Technologies

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Research has identified synthetic phenolic antioxidants (SPAs), similar in structure to tert-butyl compounds, in various environmental matrices. These compounds, including butylated hydroxytoluene (BHT) and others, have been found in indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions include the investigation of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactor : A study on the decomposition of MTBE, a compound structurally related to tert-butyl compounds, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation. This technology offers an alternative method for decomposing and converting MTBE into less harmful compounds, indicating potential applications for the decomposition of related tert-butyl compounds (Hsieh et al., 2011).

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes current knowledge on the biodegradation and fate of ETBE, an ether oxygenate similar to tert-butyl compounds, in soil and groundwater. The study highlights microorganisms capable of degrading ETBE, suggesting potential bioremediation approaches for related compounds (Thornton et al., 2020).

Review of MTBE Biodegradation and Bioremediation : This review presents evidence of MTBE biotransformation under aerobic and anaerobic conditions and discusses the metabolic pathway involving key intermediates such as tert-butyl alcohol (TBA). The review also covers bioremediation techniques, which could be applicable to the degradation of related tert-butyl compounds (Fiorenza & Rifai, 2003).

properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-12-10(8-16)4-5-11(9-17)15-12/h4-5,17H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYRXYXLWYKNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)